molecular formula C7H3F4NO2 B105636 4-Fluoro-3-nitrobenzotrifluoride CAS No. 367-86-2

4-Fluoro-3-nitrobenzotrifluoride

Cat. No. B105636
Key on ui cas rn: 367-86-2
M. Wt: 209.1 g/mol
InChI Key: HLDFCCHSOZWKAA-UHFFFAOYSA-N
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Patent
US08198279B2

Procedure details

A mixture of imidazole (0.997 g, 14.65 mmol) and tert-BuOK (1.722 g, 15.35 mmol) was put under Ar in a 100 mL and dissolved in dry DMSO (15 mL) to give a colorless solution. After 5 min, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (2.04 mL, 14.58 mmol) was added within 30 s, immediately leading to a darkening of the rm to black. A temperature rise was also noted. The black solution was stirred at RT for 20 min. Ice water (60 mL) and EtOAc (50 mL) were added, the organic layer was isolated, and the aqueous phase was extracted twice with 20 mL EtOAc. The organic layer was washed with H2O (2×30 mL), brine, dried, filtered and evaporated to give the title compound as an orange oil. Yield: 3.66 g (97%).
Quantity
0.997 g
Type
reactant
Reaction Step One
Quantity
1.722 g
Type
reactant
Reaction Step One
Quantity
2.04 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C(O[K])(C)(C)C.F[C:13]1[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:14]=1[N+:23]([O-:25])=[O:24].CCOC(C)=O>CS(C)=O>[N+:23]([C:14]1[CH:15]=[C:16]([C:19]([F:20])([F:21])[F:22])[CH:17]=[CH:18][C:13]=1[N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)([O-:25])=[O:24]

Inputs

Step One
Name
Quantity
0.997 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1.722 g
Type
reactant
Smiles
C(C)(C)(C)O[K]
Step Two
Name
Quantity
2.04 mL
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Step Three
Name
Ice water
Quantity
60 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The black solution was stirred at RT for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colorless solution
CUSTOM
Type
CUSTOM
Details
the organic layer was isolated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with 20 mL EtOAc
WASH
Type
WASH
Details
The organic layer was washed with H2O (2×30 mL), brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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